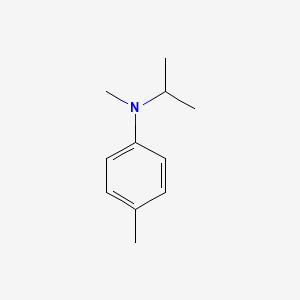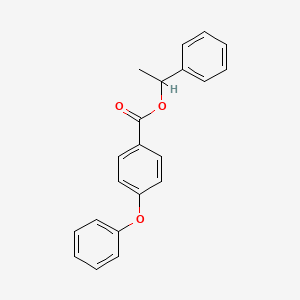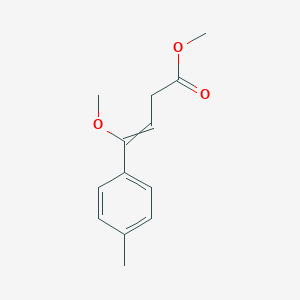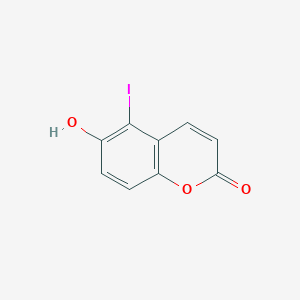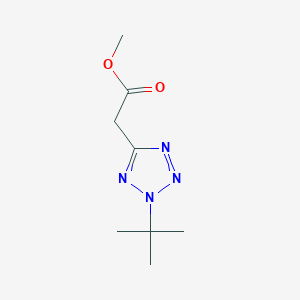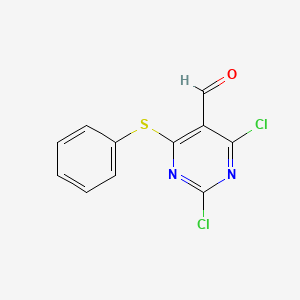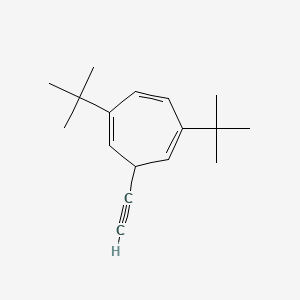
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- is a complex organic compound with the molecular formula C21H28 This compound is characterized by a cycloheptatriene ring substituted with two tert-butyl groups and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- typically involves multiple steps. One common method includes the alkylation of cycloheptatriene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated cycloheptatriene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of the ethynyl group to an ethyl group.
Substitution: Introduction of halogen atoms or other functional groups.
科学的研究の応用
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-phenyl-
- 1,3,5-Cycloheptatriene, 7-(3,5-dichlorophenyl)-2,5-bis(1,1-dimethylethyl)-
Uniqueness
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of tert-butyl and ethynyl substituents enhances its stability and potential for diverse applications in research and industry.
特性
CAS番号 |
90263-43-7 |
|---|---|
分子式 |
C17H24 |
分子量 |
228.37 g/mol |
IUPAC名 |
2,5-ditert-butyl-7-ethynylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C17H24/c1-8-13-11-14(16(2,3)4)9-10-15(12-13)17(5,6)7/h1,9-13H,2-7H3 |
InChIキー |
OKTDLTNSXZJDBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(C=C(C=C1)C(C)(C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


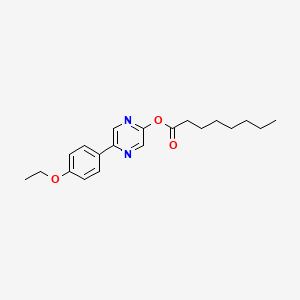
![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
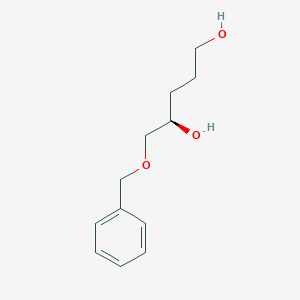
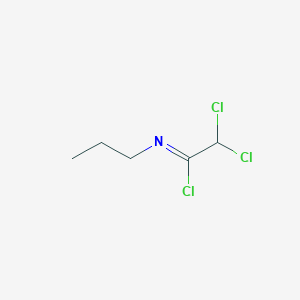
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

